molecular formula C12H24N2 B13273150 9-methyl-N-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine

9-methyl-N-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine

Cat. No.: B13273150
M. Wt: 196.33 g/mol
InChI Key: YNXPUFRXGRJMDG-UHFFFAOYSA-N
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Description

9-methyl-N-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine compound. This compound is part of the azabicyclo family, which is known for its unique structural properties and diverse applications in various fields, including organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-N-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine typically involves the reaction of 3-azabicyclo[3.3.1]nonane derivatives with appropriate alkylating agents. One common method involves the use of Raney nickel as a catalyst to facilitate the hydrogenation process, ensuring the smooth formation of the target amine in high yield .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation reactions using similar catalysts and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-methyl-N-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced using hydrogenation techniques with catalysts like Raney nickel.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of Raney nickel.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction typically results in the formation of simpler amines.

Scientific Research Applications

9-methyl-N-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-methyl-N-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-methyl-N-(propan-2-yl)-9-azabicyclo[331]nonan-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

9-methyl-N-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C12H24N2/c1-9(2)13-10-7-11-5-4-6-12(8-10)14(11)3/h9-13H,4-8H2,1-3H3

InChI Key

YNXPUFRXGRJMDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CC2CCCC(C1)N2C

Origin of Product

United States

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